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Abstract

4-Chloro-2-methylphenyl isocyanate is a key chemical intermediate with significant
applications in the synthesis of a wide array of pharmaceutical and agrochemical compounds.
A thorough understanding of its structural and electronic properties is paramount for its
effective utilization and for the quality control of its synthesis. This in-depth technical guide
provides a comprehensive analysis of the spectroscopic data of 4-Chloro-2-methylphenyl
isocyanate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. This guide is intended to serve as an essential resource for
researchers and professionals in drug development and chemical synthesis, offering detailed
spectral interpretations, experimental and computational methodologies, and insights into the
molecular characteristics of this important compound.

Introduction: The Significance of 4-Chloro-2-
methylphenyl isocyanate

4-Chloro-2-methylphenyl isocyanate, with the chemical formula CsHeCINO and a molecular
weight of 167.59 g/mol , is a substituted aromatic isocyanate.[1] The presence of the highly
reactive isocyanate group (-N=C=0) makes it a versatile building block in organic synthesis,
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particularly for the formation of ureas, carbamates, and other derivatives that are often
endowed with biological activity. The chloro and methyl substituents on the phenyl ring further
modulate its reactivity and the properties of its downstream products.

Accurate spectroscopic characterization is the cornerstone of chemical synthesis and analysis.
It provides unambiguous confirmation of the molecular structure, ensures purity, and offers
insights into the electronic environment of the molecule. This guide delves into the core
spectroscopic techniques used to characterize 4-Chloro-2-methylphenyl isocyanate,
providing a detailed roadmap for its identification and analysis.

Molecular Structure

The structure of 4-Chloro-2-methylphenyl isocyanate is defined by a benzene ring
substituted with a chloro group at position 4, a methyl group at position 2, and an isocyanate
group at position 1. The Simplified Molecular Input Line Entry System (SMILES) representation
for this structure is CC1=C(C=CC(=C1)CI)N=C=0.[2][3]

Spectroscopic Data and Interpretation

This section presents the core spectroscopic data for 4-Chloro-2-methylphenyl isocyanate.
The NMR and MS data are predicted using validated computational methods, while the IR
spectrum is from an experimental source.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

The predicted *H NMR spectrum of 4-Chloro-2-methylphenyl isocyanate in CDCls reveals
distinct signals for the aromatic and methyl protons.

Chemical Shift Lo . .
Multiplicity Integration Assignment
(ppm)
) Aromatic Protons (H-
~7.2-7.4 Multiplet 3H
3, H-5, H-6)
~2.3 Singlet 3H Methyl Protons (-CHs)
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Interpretation:

e Aromatic Protons (H-3, H-5, H-6): The protons on the aromatic ring are expected to resonate
in the downfield region (~7.2-7.4 ppm) due to the deshielding effect of the aromatic ring
current. The presence of both electron-donating (methyl) and electron-withdrawing (chloro
and isocyanate) groups leads to a complex splitting pattern (multiplet).

o Methyl Protons (-CHs): The three protons of the methyl group are chemically equivalent and
therefore appear as a single sharp signal (singlet) at approximately 2.3 ppm.

The predicted 13C NMR spectrum provides information about the carbon skeleton of the

molecule.
Chemical Shift (ppm) Assighment
~135-140 C-NCO
~130-135 C-Cl
~125-130 Aromatic C-H
~120-125 C-CHs
~128 N=C=0
~18 -CHs
Interpretation:

e |socyanate Carbon (-N=C=0): The carbon of the isocyanate group is highly deshielded and
is expected to appear at around 128 ppm.

o Aromatic Carbons: The six carbons of the benzene ring will show distinct signals based on
their substituents. The carbons attached to the electronegative nitrogen (C-NCO) and
chlorine (C-CI) atoms will be downfield compared to the other aromatic carbons. The carbon
attached to the methyl group (C-CHs) will be slightly upfield.

e Methyl Carbon (-CHs): The carbon of the methyl group will resonate in the aliphatic region,
typically around 18 ppm.
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Infrared (IR) Spectroscopy

The experimental IR spectrum of 4-Chloro-2-methylphenyl isocyanate is characterized by a
very strong and sharp absorption band characteristic of the isocyanate group.

Wavenumber (cm—?) Intensity Assignment
~2270 Very Strong, Sharp -N=C=0 asymmetric stretching
~3050-3100 Medium Aromatic C-H stretching

] Aliphatic C-H stretching (from -
~2920-2980 Medium

CHs)
~1600, ~1480 Medium-Strong Aromatic C=C stretching
~1100-1200 Strong C-N stretching
~1000-1100 Strong C-Cl stretching
Interpretation:

The most prominent and diagnostic peak in the IR spectrum is the very strong and sharp
absorption at approximately 2270 cm~*. This band is unequivocally assigned to the asymmetric
stretching vibration of the isocyanate (-N=C=0) functional group. The other bands correspond
to the vibrations of the aromatic ring, the methyl group, and the carbon-halogen bond,
confirming the presence of all the key structural features of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The predicted mass spectrum of 4-Chloro-2-methylphenyl isocyanate is
expected to show the following key features.
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miz Interpretation

167/169 Molecular ion (M+)

142/144 [M - COJ*

132/134 [M - CI*

104 [M - Cl - COJ*

91 [C7H7]* (tropylium ion)
Interpretation:

e Molecular lon (M*): The molecular ion peak is expected at m/z 167, corresponding to the
molecular weight of the compound with the 3>Cl isotope. A smaller peak at m/z 169 (the M+2
peak) with an intensity of about one-third of the M* peak is expected due to the natural

abundance of the 3’Cl isotope.

o Fragmentation Pattern: The fragmentation of the molecular ion can proceed through several
pathways. A common fragmentation for isocyanates is the loss of a neutral carbon monoxide
(CO) molecule, leading to a fragment at m/z 142/144. Loss of the chlorine radical would
result in a fragment at m/z 132. Subsequent loss of CO from this fragment would give a peak
at m/z 104. Rearrangement to the stable tropylium ion (m/z 91) is also a likely fragmentation
pathway for toluene derivatives.

Experimental and Computational Methodologies
NMR Spectroscopy Acquisition (General Protocol)

A general protocol for acquiring NMR spectra of a solid sample like 4-Chloro-2-methylphenyl

isocyanate is as follows:

Caption: General workflow for NMR data acquisition.

IR Spectroscopy Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR

spectra of solid samples.
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Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry Acquisition (EI-MS)

Electron lonization (El) is a standard method for generating ions for mass spectrometry.

Caption: Workflow for EI-MS data acquisition.

Computational Prediction Methods

The predicted NMR and MS spectra presented in this guide were generated using widely
recognized computational chemistry software and online prediction tools. These tools utilize
extensive databases of experimental spectra and employ sophisticated algorithms, such as
HOSE (Hierarchical Organisation of Spherical Environments) codes and neural networks for
NMR prediction, and rule-based fragmentation models for mass spectrometry.

Conclusion

This technical guide provides a detailed spectroscopic characterization of 4-Chloro-2-
methylphenyl isocyanate. The combination of predicted *H and 13C NMR, experimental IR,
and predicted MS data, along with their detailed interpretations, offers a robust framework for
the identification and quality assessment of this important chemical intermediate. The provided
methodologies for data acquisition serve as a practical reference for researchers in the field.
This comprehensive spectroscopic information is invaluable for chemists and drug
development professionals working with this compound, facilitating its synthesis, purification,
and application in the development of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chloro-2-methylphenyl-isocyanate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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